molecular formula C13H10N6O B5499273 4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile

4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile

Cat. No.: B5499273
M. Wt: 266.26 g/mol
InChI Key: PRHZESQQQVROQZ-UHFFFAOYSA-N
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Description

4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile is a chemical compound with the molecular formula C₁₃H₁₀N₆O. It is a member of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Properties

IUPAC Name

4-amino-6-imino-1-(4-methoxyphenyl)pyridazine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6O/c1-20-9-4-2-8(3-5-9)19-13(17)10(6-14)12(16)11(7-15)18-19/h2-5,17H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHZESQQQVROQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=N)C(=C(C(=N2)C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but are optimized for scalability and cost-effectiveness .

Chemical Reactions Analysis

4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide.

Scientific Research Applications

4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-amino-6-imino-1-(4-methoxyphenyl)-1,6-dihydropyridazine-3,5-dicarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.

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